3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c22-21(23,24)20-26-25-17-5-6-18(27-30(17)20)28-10-8-15(9-11-28)19(31)29-12-7-14-3-1-2-4-16(14)13-29/h1-6,15H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOBSFMZELRLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine ring and the triazolopyridazine moiety. Key reagents used in these steps include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can modify the triazolopyridazine moiety, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine-binding site of the γ-aminobutyric acid A (GABA A) receptor, enhancing the inhibitory effects of GABA and thereby exerting anticonvulsant effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Challenges :
- Steric hindrance from the dihydroisoquinoline may require tailored catalysts (e.g., Pd-XPhos for Suzuki couplings) .
- Purification of the final product likely necessitates HPLC or column chromatography due to polar byproducts .
Biological Activity
The compound 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone represents a novel structure with potential pharmaceutical applications. This article reviews its biological activity based on recent studies, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.36 g/mol . The compound features a complex structure incorporating a trifluoromethyl group and a piperidinyl moiety linked to a dihydroisoquinoline core.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the triazolo and isoquinoline scaffolds. For instance, derivatives similar to the compound have shown moderate to good activity against both Staphylococcus aureus and Escherichia coli . Specifically, compounds with structural similarities demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 | |
| Compound 2e | Escherichia coli | 16 | |
| Triazole derivative | Various strains | Moderate |
The proposed mechanism for the antibacterial activity of triazolo derivatives involves interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The binding affinity of these compounds to these targets disrupts bacterial cell division and growth .
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Substituents on the piperidinyl group significantly influence antibacterial potency.
- The presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing lipophilicity and improving membrane permeability.
- Compounds with longer alkyl chains at specific positions showed superior activity compared to their aromatic counterparts .
Case Studies
A study on related triazole compounds revealed that modifications in their structure could lead to varying degrees of antibacterial efficacy. For example, an indole moiety was found to enhance activity through hydrogen bonding with target receptors .
Q & A
Q. What synthetic methodologies are most effective for constructing the triazolopyridazine-piperidine core of this compound?
The synthesis involves sequential heterocycle formation and coupling reactions:
- Triazolopyridazine core synthesis: Cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted pyridazines under reflux (DMF, 110°C, 12 h) .
- Piperidine coupling: Buchwald-Hartwig amination or nucleophilic substitution (e.g., using Pd(dba)₂/Xantphos catalyst system) to attach the piperidine moiety .
- Final methanone formation: Acyl chloride intermediates reacted with dihydroisoquinoline under Schotten-Baumann conditions (0°C, pH 8–9) . Critical parameters: Maintain anhydrous conditions for trifluoromethyl group stability and use gradient column chromatography (hexane/EtOAc) for purification .
Q. Which spectroscopic techniques are essential for structural validation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
